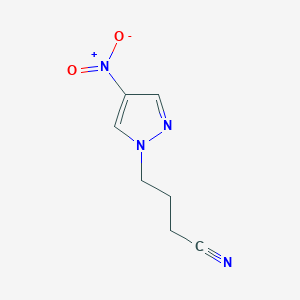
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile (3C4TBC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless crystalline solid with a molecular weight of 255.7 g/mol. 3C4TBC is a member of the class of compounds known as heterocyclic aromatic compounds, which are compounds that contain two or more rings of atoms that contain at least one atom of an element other than carbon. 3C4TBC is also known as trichlorophenyl-2-carbonitrile and trichloro-4-methylbiphenyl-2-carbonitrile.
Scientific Research Applications
3C4TBC has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material for the synthesis of a variety of other compounds. 3C4TBC has also been used as a fluorescent probe for the study of biological systems, as a photosensitizer for photodynamic therapy, and as a potential inhibitor of the enzyme acetylcholinesterase.
Mechanism of Action
The mechanism of action of 3C4TBC is not fully understood. However, it is believed that the compound acts by binding to certain proteins in the body, such as acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals. This results in an increase in the amount of acetylcholine in the body, which leads to the physiological effects of 3C4TBC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C4TBC depend on the dose and the route of administration. At low doses, 3C4TBC has been shown to have an anticholinergic effect, which means that it blocks the action of acetylcholine in the body. This can lead to a decrease in heart rate, blood pressure, and respiration. At higher doses, 3C4TBC has been shown to have an excitatory effect, which means that it increases the activity of the nervous system. This can lead to increased heart rate, blood pressure, and respiration.
Advantages and Limitations for Lab Experiments
The advantages of using 3C4TBC in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, its low toxicity and lack of environmental persistence make it a good choice for laboratory experiments. The main limitation of using 3C4TBC in laboratory experiments is its lack of specificity. It binds to a wide variety of proteins in the body, which can make it difficult to target specific proteins or pathways.
Future Directions
There are several potential future directions for research into 3C4TBC. These include further studies into its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research into its mechanism of action could lead to the development of more specific inhibitors of acetylcholinesterase. Finally, further studies into its potential use as a fluorescent probe could lead to the development of new imaging techniques for studying biological systems.
Synthesis Methods
The synthesis of 3C4TBC is relatively simple and can be accomplished in several ways. The most common method is to react trichlorobenzene with anhydrous ammonia in the presence of a catalyst. This reaction produces 3C4TBC as a solid product. Other methods of synthesis include the reaction of trichlorobenzene with a base such as sodium hydroxide, and the reaction of trichlorobenzene with an amine such as triethylamine.
properties
IUPAC Name |
2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDAHIIARMECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)




![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)






